molecular formula C14H18O2Si B6318049 4-Trimethylsilanylethynyl-benzoic acid ethyl ester CAS No. 150969-54-3

4-Trimethylsilanylethynyl-benzoic acid ethyl ester

Cat. No.: B6318049
CAS No.: 150969-54-3
M. Wt: 246.38 g/mol
InChI Key: HGAVGUOKLFNPCA-UHFFFAOYSA-N
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Description

4-Trimethylsilanylethynyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C14H18O2Si and a molecular weight of 246.38 g/mol. This compound is known for its diverse range of properties and applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester typically involves the reaction of 4-bromobenzaldehyde with ethynyltrimethylsilane in the presence of a palladium catalyst. The reaction conditions generally include the use of anhydrous solvents such as triethylamine and the presence of triphenylphosphine as a ligand .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach due to its efficiency and reliability in forming carbon-carbon bonds .

Chemical Reactions Analysis

Types of Reactions

4-Trimethylsilanylethynyl-benzoic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 4-carboxyphenylethynyl-trimethylsilane.

    Reduction: Formation of 4-trimethylsilanylethynyl-benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid ethyl esters depending on the substituent introduced.

Scientific Research Applications

4-Trimethylsilanylethynyl-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

    Biology and Medicine:

    Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groupsThis versatility makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-[(Trimethylsilyl)ethynyl]benzoic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 4-[(trimethylsilyl)ethynyl]benzoate: Another closely related compound with similar properties.

Uniqueness

4-Trimethylsilanylethynyl-benzoic acid ethyl ester is unique due to its combination of the trimethylsilyl group and the ethyl ester group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for the preparation of a wide range of derivatives.

Properties

IUPAC Name

ethyl 4-(2-trimethylsilylethynyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAVGUOKLFNPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

TMS-acetylene (Aldrich) (5.0 mL, 35.5 mmol), ethyl 4-bromobenzoate (58 mL, 35.5 mmol) and Et3N (20 mL, 144 mmol) were combined in 50 mL CH3CN in a glass pressure tube. (Ph3P)2PdCl2 (198 mg, 0.28 mmol) and CuI (100 mg, 0.53 mmol) were added, and the reaction was sealed and heated at 100° for 18 h. Dilution with EtOAc, washing twice with water, then brine, drying and concentration provided 29-1 as a brown liquid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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reactant
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reactant
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[Cu]I
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

A resealable tube was flame-dried under high vacuum. The vacuum was broken by the addition of dry argon, and the flask was allowed to cool to room temperature. The flask was charged with 5.0 g (18.1 mmol) of ethyl 4-bromobenzoate, 7.7 mL (54.3 mmol) of (trimethylsilyl)acetylene, and 65 mL of diethylamine. The solution was purged with argon for 15 minutes and bis(triphenylphosphine)palladium (II) chloride (320 mg, 0.45 mmol) and copper (I) iodide (87 mg, 0.45 mmol) were added, the tube sealed, and the solution stirred at 55° C. for 3 days. The solution was poured into a separatory funnel containing water and ether. The layers were separated and the aqueous layer was extracted 3 times with ether. The combined ether layers were washed once with brine, and dried over magnesium sulfate, and the solvents were removed under reduced pressure. The residue was purified by silica gel chromatography (95:5. hexane:ethyl acetate) to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
320 mg
Type
catalyst
Reaction Step Three
Name
copper (I) iodide
Quantity
87 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of ethyl 4-bromobenzoate (1.5 g, 6.55 mmol), ethynyl trimethylsilane (965 mg, 9.82 mmol), diisopropylamine (1.39 g, 13.7 mmol), cuprous iodide(25 mg, 0.131 mmol), and bis(triphenylphosphine) palladium(II) chloride (184 mg, 0.262 mmol) was heated at 45° C. for 4 h in dry THF (10 ml) under argon atmosphere. The reaction was quenched by the addition of water, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated. The residue was purified by silica gel flash column chromatography (eluent: hexane/ethyl acetate=100/1) to give ethyl 4-[(trimethylsilyl)ethynyl]benzoate (73%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
25 mg
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
184 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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